molecular formula C12H10N2O B8699578 Phenol, 2-[(2-pyridinylmethylene)amino]- CAS No. 3860-58-0

Phenol, 2-[(2-pyridinylmethylene)amino]-

Cat. No. B8699578
CAS RN: 3860-58-0
M. Wt: 198.22 g/mol
InChI Key: FPPQFGIAWXHDFH-UHFFFAOYSA-N
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Patent
US08658677B2

Procedure details

2-Aminophenol (1.09 g, 10 mmol) was dissolved in ether (20 mL) and DCM (5 mL). 2-pyridinecaroxaldehyde (0.95 mL, 10 mmol) was added to the above solution. The reaction mixture was stirred at room temperature for 17 h; precipitate was formed. The light yellow solid (1.52 g, 77%) was filtered and dried. 1H (CDCl3) δ 8.85 (s, 1H), 8.72 (d, J=3 Hz, 1H), 8.21 (d, J=9 Hz, 1H), 7.84 (t, J=7.5 Hz, 1H), 7.39 (t, J=7.5 Hz, 1H), 7.31 (bs, 1H), 7.25 (t, J=9 Hz, 1H), 7.04 (d, J=6 Hz, 1H), 6.94 (t, J=7.5 Hz, 1H), MS (M+H) 199.
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].CCO[CH2:12][CH3:13]>C(Cl)Cl>[N:1]1[CH:2]=[CH:3][CH:4]=[CH:5][C:12]=1[CH:13]=[N:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8]

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
2-pyridinecaroxaldehyde (0.95 mL, 10 mmol) was added to the above solution
CUSTOM
Type
CUSTOM
Details
precipitate was formed
FILTRATION
Type
FILTRATION
Details
The light yellow solid (1.52 g, 77%) was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
N1=C(C=CC=C1)C=NC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.